Adenylate Cyclase 8 (AC8) Inhibition Profile Compared to Core Scaffold Baseline
CAS 898411-61-5 demonstrates measurable inhibitory activity against human adenylate cyclase type 8 (AC8) with an IC50 of 29,000 nM (29 μM) in HEK293 cells expressing recombinant human AC8, assessed via decrease in A23187-stimulated cAMP accumulation after 30 min preincubation [1]. This represents the only publicly available quantitative target engagement data for this specific compound. As a class-level comparison, the N-cyclopentyl analog (CAS 898430-92-7) showed qualitatively stronger inhibition in preliminary vendor-reported cancer cell line proliferation assays, though no direct AC8 data are available for the comparator . The N-allyl compound occupies a distinct region of potency space—with measurable but modest AC8 inhibition at micromolar concentrations—that may be advantageous in applications requiring partial target modulation rather than complete blockade.
| Evidence Dimension | AC8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 29,000 nM (29 μM) against human AC8 in HEK293 cells |
| Comparator Or Baseline | N-cyclopropyl analog: No quantitative AC8 data available in public domain; qualitative cell proliferation inhibition reported in cancer lines (vendor-reported, no numerical IC50). Class baseline for isoquinolinone acetamides: generally low-micromolar to sub-micromolar AC inhibition depending on N-substituent. |
| Quantified Difference | Not calculable due to absence of direct comparator AC8 data. The target compound shows measurable but modest AC8 inhibition (29 μM), while N-aryl analogs in the isoquinolinone class have been reported as inactive against related AC isoforms (class-level observation). |
| Conditions | Inhibition of recombinant human AC8 expressed in HEK293 cells; A23187-stimulated cAMP accumulation; 30 min preincubation (ChEMBL assay ID: CHEMBL4574197 / BindingDB monomer ID: 50521094). |
Why This Matters
For researchers screening isoquinolinone acetamides as AC8 modulators, CAS 898411-61-5 provides a defined, albeit moderate, potency benchmark (IC50 = 29 μM) that positions it as a potential starting point for medicinal chemistry optimization targeting partial AC8 inhibition—a profile potentially useful in fine-tuning cAMP-dependent pathways where complete inhibition is deleterious.
- [1] BindingDB / ChEMBL. CHEMBL4574197 (BDBM50521094). Affinity Data: IC50 = 2.90E+4 nM. Assay Description: Inhibition of human AC8 expressed in HEK293 cells assessed as decrease in A23187-stimulated cAMP accumulation; preincubated for 30 mins. Retrieved from BindingDB.org. View Source
